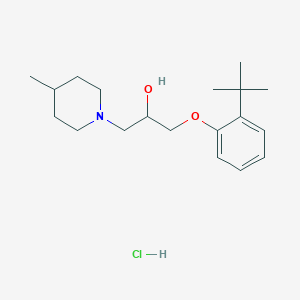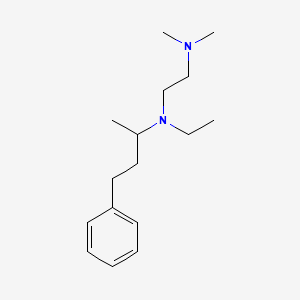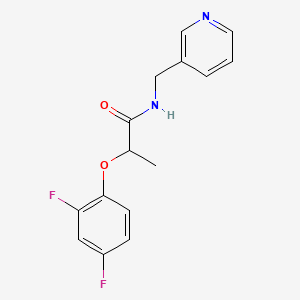
1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butylphenol with an appropriate halogenating agent to form 2-tert-butylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then reacted with 3-(4-methylpiperidin-1-yl)propan-2-ol under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound for studying beta-blocker interactions and mechanisms.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Explored for potential therapeutic applications in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
The compound exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.
相似化合物的比较
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for managing cardiovascular conditions.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its tert-butyl and piperidinyl groups may influence its binding affinity and selectivity for beta-adrenergic receptors.
属性
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15-9-11-20(12-10-15)13-16(21)14-22-18-8-6-5-7-17(18)19(2,3)4;/h5-8,15-16,21H,9-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXNZFFOHTUOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-(4-Phenylphenyl)acetyl]amino]benzamide](/img/structure/B5076968.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine](/img/structure/B5076971.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5076976.png)
![methyl 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5076978.png)


![3-chloro-4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5077009.png)
![2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B5077013.png)
![6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B5077026.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5077028.png)

![8-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5077060.png)
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5077072.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B5077076.png)
